molecular formula C5H9ClO4S B2687751 3-(2-chloroethylsulfonyl)propanoic Acid CAS No. 3884-76-2

3-(2-chloroethylsulfonyl)propanoic Acid

Cat. No.: B2687751
CAS No.: 3884-76-2
M. Wt: 200.63
InChI Key: YVVYXBHBVZBALB-UHFFFAOYSA-N
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Description

3-(2-chloroethylsulfonyl)propanoic Acid is an organic compound with the molecular formula C5H9ClO4S and a molecular weight of 200.63 g/mol. This compound contains a sulfonyl group, a chloroethyl group, and a propanoic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

3-(2-chloroethylsulfonyl)propanoic Acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving sulfonyl groups.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Safety and Hazards

The safety data and hazards associated with 3-(2-chloroethylsulfonyl)propanoic Acid are not detailed in the search results. It’s important to handle all chemicals with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .

Preparation Methods

The synthesis of 3-(2-chloroethylsulfonyl)propanoic Acid typically involves the reaction of 3-chloropropanoic acid with ethylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

3-(2-chloroethylsulfonyl)propanoic Acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.

    Oxidation Reactions: The sulfonyl group can be further oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Mechanism of Action

The mechanism of action of 3-(2-chloroethylsulfonyl)propanoic Acid involves its ability to act as an electrophile due to the presence of the chloroethyl group. This allows it to react with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules. The sulfonyl group can also participate in various biochemical reactions, influencing the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar compounds to 3-(2-chloroethylsulfonyl)propanoic Acid include:

    3-(2-bromoethylsulfonyl)propanoic Acid: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and applications.

    3-(2-iodoethylsulfonyl)propanoic Acid: Contains an iodo group, which can undergo different substitution reactions compared to the chloro derivative.

    3-(2-methylethylsulfonyl)propanoic Acid: Contains a methylethyl group, which affects its steric and electronic properties.

These compounds share similar structural features but differ in their reactivity and specific applications, highlighting the unique properties of this compound.

Properties

IUPAC Name

3-(2-chloroethylsulfonyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO4S/c6-2-4-11(9,10)3-1-5(7)8/h1-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVYXBHBVZBALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)CCCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3884-76-2
Record name 3-(2-chloroethanesulfonyl)propanoic acid
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